molecular formula C20H28FN3O3 B12298384 methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Cat. No.: B12298384
M. Wt: 377.5 g/mol
InChI Key: HCNWBGYBBSHBPL-QGZVFWFLSA-N
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Description

Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the final ester product. Common reagents used in these reactions include indazole, fluoropentyl bromide, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluoropentyl side chain can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different side chains.

Scientific Research Applications

Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate has several scientific research applications, including:

    Chemistry: Used as a reference standard for analytical methods and to study the structure-activity relationships of synthetic cannabinoids.

    Biology: Investigated for its effects on cannabinoid receptors and its potential therapeutic applications.

    Medicine: Explored as a potential treatment for various conditions, including pain, inflammation, and neurological disorders.

    Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and leading to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and perception.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[2-(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
  • Methyl (2S)-2-[[2-(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate

Uniqueness

Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is unique due to its specific fluoropentyl side chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This makes it a valuable compound for studying the effects of fluorinated synthetic cannabinoids and developing new therapeutic agents.

Properties

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

IUPAC Name

methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)23-24(16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1

InChI Key

HCNWBGYBBSHBPL-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF

Origin of Product

United States

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